molecular formula C18H20N2O4 B5041656 (E)-3-(furan-2-yl)-N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butyl]prop-2-enamide

(E)-3-(furan-2-yl)-N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butyl]prop-2-enamide

Cat. No.: B5041656
M. Wt: 328.4 g/mol
InChI Key: RREMYOXQAFNCDU-FIFLTTCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butyl]prop-2-enamide is an organic compound characterized by the presence of furan rings and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butyl]prop-2-enamide typically involves the following steps:

    Preparation of Furan-2-yl Prop-2-enoyl Chloride: This intermediate can be synthesized by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Formation of the Amide Bond: The furan-2-yl prop-2-enoyl chloride is then reacted with 4-aminobutylamine in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bonds can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is being investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butyl]prop-2-enamide involves its interaction with specific molecular targets. The furan rings and conjugated double bonds allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.

    Benzylamine: An organic compound with a benzyl group attached to an amine, used in the production of pharmaceuticals.

Uniqueness

(E)-3-(furan-2-yl)-N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butyl]prop-2-enamide is unique due to its specific structure, which includes furan rings and conjugated double bonds. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-17(9-7-15-5-3-13-23-15)19-11-1-2-12-20-18(22)10-8-16-6-4-14-24-16/h3-10,13-14H,1-2,11-12H2,(H,19,21)(H,20,22)/b9-7+,10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREMYOXQAFNCDU-FIFLTTCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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